molecular formula C8H8ClNO2 B1517187 2-Amino-6-chloro-3-methylbenzoic acid CAS No. 857005-81-3

2-Amino-6-chloro-3-methylbenzoic acid

Cat. No.: B1517187
CAS No.: 857005-81-3
M. Wt: 185.61 g/mol
InChI Key: QIZZHPAEYROYKH-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-Amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in DMF solvent, resulting in a product with good regioselectivity due to the strong electron-donating ability of the amino group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-4-2-3-5 (9)7 (10)6 (4)8 (11)12/h2-3H,10H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 131-133°C .

Scientific Research Applications

Synthesis of Zinc Complexes with Antibacterial Activity

The reaction of 2-acetamidobenzaldehyde with derivatives of 2-amino-benzothiazole, including 2-amino-6-chloro variants, has been used to synthesize Schiff bases. These Schiff bases were further utilized to obtain Zn(II) chelates, characterized by their physical, spectral, and analytical data. These complexes have been studied for their antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the potential of 2-amino-6-chloro derivatives in the development of antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Antibacterial and Antifungal Applications

A study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones involved the condensation of 2-aminobenzothiazole-6-carboxylic acid, leading to compounds with good to moderate antibacterial activity and no significant antifungal activity against tested species. This research underscores the utility of 2-amino-6-chloro derivatives in crafting antibacterial substances (Chavan & Pai, 2007).

Synthesis of Chlorantraniliprole

Molecular and Crystal Structure Studies

Research involving 1,3-benzothiazole derivatives derived from 2-amino-6-chlorobenzothiazole among others, highlighted the role of these compounds in studying intramolecular interactions and supramolecular arrangements, providing insights into the molecular design and synthesis of materials with specific physical properties (Navarrete-Vázquez et al., 2012).

Corrosion Inhibition

A study on the corrosion inhibition efficiencies of various nitrogen compounds, including 2-aminobenzothiazole derivatives, on steel in NaCl media, used quantum chemical methods to investigate their performance. This research highlights the potential application of 2-amino-6-chloro derivatives as corrosion inhibitors, contributing to materials science and engineering (Gece & Bilgiç, 2009).

Safety and Hazards

This compound may cause an allergic skin reaction (H317) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if skin contact occurs .

Properties

IUPAC Name

2-amino-6-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZHPAEYROYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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